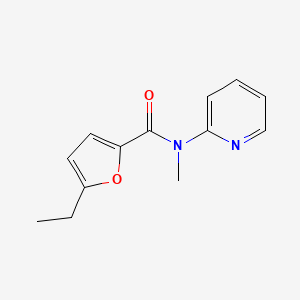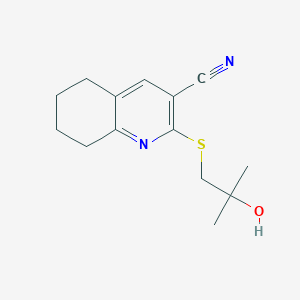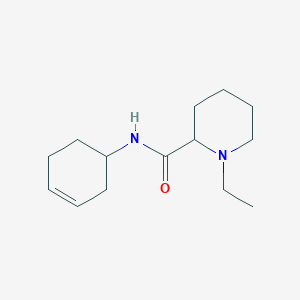![molecular formula C15H25NO2 B7593848 2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CHEP and is a member of the class of compounds called ketones. CHEP has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of CHEP is not fully understood, but it is believed to act on several different pathways in the brain. It has been shown to increase the levels of antioxidant enzymes, which can protect neurons from oxidative stress. CHEP has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, behavior, and cognition.
Biochemical and Physiological Effects:
CHEP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, which can protect neurons from oxidative stress. CHEP has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, behavior, and cognition. In addition, CHEP has been shown to have analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using CHEP in laboratory experiments is that it is relatively easy to synthesize and has a high yield. In addition, CHEP has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. However, one limitation of using CHEP in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of CHEP. One area of research is the potential use of CHEP in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of CHEP as an analgesic and anti-inflammatory agent. In addition, future studies could focus on the mechanism of action of CHEP and its effects on different pathways in the brain.
Synthesis Methods
CHEP can be synthesized by several methods, including the reaction of 1-(4-piperidinyl)-2-cyclohexene-1-ethanone with 1-chloro-2-hydroxyethane in the presence of a base. Another method involves the reaction of 1-(4-piperidinyl)-2-cyclohexene-1-ethanone with 2-chloroethanol in the presence of a base. Both of these methods result in the formation of CHEP with high yields.
Scientific Research Applications
CHEP has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. CHEP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, CHEP has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-12(17)14-7-9-16(10-8-14)15(18)11-13-5-3-2-4-6-13/h5,12,14,17H,2-4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVNLUGIKFFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CC2=CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)

![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)
![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)
